1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Description
Evolution of Hybrid Scaffolds
The strategic fusion of pyridazine and piperidine moieties emerged in the early 2000s as researchers sought to overcome limitations of monoheterocyclic drug candidates. Piperidine's conformational flexibility complements pyridazine's planar aromatic system, creating a hybrid scaffold capable of simultaneous hydrophobic interactions and hydrogen bonding. Early prototypes like benzimidazole-pyridine-piperidine hybrids demonstrated this synergy, showing 4-8× greater antibacterial activity against Staphylococcus aureus and Escherichia coli compared to non-hybrid counterparts.
A pivotal advancement occurred through palladium-catalyzed hydrogenation techniques, enabling efficient piperidine ring formation from pyridine precursors (Scheme 1). This method proved crucial for synthesizing sterically demanding hybrids while maintaining chirality—a persistent challenge in earlier radical cyclization approaches. The development of chemoselective coupling protocols further allowed precise functionalization at the pyridazine 3- and 6-positions, facilitating systematic structure-activity relationship (SAR) studies.
Table 1: Key Milestones in Pyridazine-Piperidine Hybrid Development
Therapeutic Applications and Mechanistic Insights
Pyridazine-piperidine hybrids exhibit broad-spectrum bioactivity by leveraging dual modes of action. The 3-nitroimidazo[1,2-b]pyridazine series exemplifies this strategy, where the nitro group generates cytotoxic radicals under anaerobic conditions (common in parasitic environments), while the piperidine carboxamide enhances membrane permeability. Against Giardia lamblia, such hybrids achieve IC~50~ values of 0.3-1.2 nM—surpassing metronidazole's efficacy by three orders of magnitude.
Notably, the piperidine ring's nitrogen participates in salt bridge formation with aspartate residues in parasitic phosphodiesterases, as confirmed through X-ray crystallography of inhibitor complexes. This interaction stabilizes the enzyme's inactive conformation, providing a structural rationale for the enhanced potency of hybrid molecules over non-fused analogs.
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-30-20-7-5-17(6-8-20)21-9-10-22(27-26-21)28-14-11-18(12-15-28)23(29)25-16-19-4-2-3-13-24-19/h2-10,13,18H,11-12,14-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIOPFKCRWUTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and methoxyphenyl intermediates, followed by their coupling with the piperidine carboxamide. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- The pyridazine moiety is integral in developing ligands that target specific proteins involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit bromodomains associated with chromatin remodeling factors such as SMARCA2 and SMARCA4, which play crucial roles in cancer cell proliferation .
- Research has indicated that modifications to the pyridazine structure can yield potent inhibitors against various cancer types, including breast and lung cancers.
- Neuroprotective Effects :
- Antimicrobial Properties :
Synthetic Methodologies
The synthesis of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
-
Formation of the Pyridazine Ring :
- The initial step often involves the condensation of appropriate aldehydes and hydrazines to form the pyridazine core.
-
Piperidine Derivative Synthesis :
- Subsequent steps involve the alkylation of piperidine derivatives with pyridinylmethyl groups to achieve the desired substitution pattern.
-
Final Coupling Reactions :
- The final product is obtained through coupling reactions that introduce the methoxyphenyl group onto the pyridazine ring.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Cancer Treatment :
- Neurodegenerative Disease Models :
- Antimicrobial Testing :
Mechanism of Action
The mechanism of action of 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide shares structural similarities with other pyridazinyl and piperidine carboxamide compounds.
- Examples include 1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide and 1-(6-(4-methylphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Biological Activity
1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, identified by its CAS number 1105231-35-3, is a complex compound featuring a pyridazine core and various functional groups that suggest potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 403.5 g/mol. The structure includes a piperidine ring, a pyridazine moiety, and a methoxyphenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1105231-35-3 |
| Molecular Formula | C23H25N5O2 |
| Molecular Weight | 403.5 g/mol |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown effectiveness against various cancer cell lines. For instance, derivatives containing pyridazine rings have been reported to inhibit cell proliferation in breast and colon cancer models with IC50 values ranging from 0.77 µM to 3.4 µM .
- Antimicrobial Properties : Nitrogen heterocycles, including those in the compound's structure, are known to possess antibacterial properties. Some pyrrole benzamide derivatives demonstrated MIC values as low as 3.125 µg/mL against Staphylococcus aureus .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been found to inhibit specific enzymes critical for cancer cell survival and proliferation, such as VEGFR-2 in ovarian cancer cells .
- Modulation of Signaling Pathways : The presence of the methoxy group may enhance binding affinity to targets involved in signaling pathways like STAT3, which is crucial in many cancers .
Case Studies
- Anticancer Efficacy : A study investigated the effects of pyridazine derivatives on HT-29 colon cancer cells. The tested compound exhibited significant cytotoxicity with an IC50 value of 1.13 µM, indicating strong potential as an anticancer agent .
- Antimicrobial Testing : In vitro evaluations showed that related compounds had potent antibacterial activity against Gram-positive bacteria, suggesting that the structural components contribute significantly to their efficacy .
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of this compound to improve yield and purity? A:
-
Methodology : Utilize coupling reactions in dichloromethane with sodium hydroxide as a base, followed by purification via column chromatography (≥95% purity confirmed by HPLC) . Adjust reaction parameters (e.g., temperature, time) based on substituent effects observed in structurally related piperidine derivatives .
-
Key Data :
Parameter Optimal Condition Reference Solvent Dichloromethane Base NaOH Purity ≥95% (HPLC)
Structural Characterization
Q: What analytical techniques are recommended for confirming the compound’s structure? A:
- Techniques :
Structure-Activity Relationship (SAR) Studies
Q: What strategies are effective for SAR studies targeting CNS receptors? A:
- Methodology :
- Example : demonstrated that trifluoromethyl groups improve lipophilicity (logP) and bioavailability in migraine models .
In Vivo Pharmacological Evaluation
Q: How to design in vivo studies to evaluate efficacy in neurological models? A:
-
Model Selection : Migraine models (e.g., rabbit intranasal bioavailability studies) to assess dose-dependent effects .
-
Parameters :
Metric Measurement Tool Reference Bioavailability Plasma concentration (LC-MS) Efficacy Ex vivo vasodilation assays
Handling and Toxicity
Q: What safety precautions are necessary for handling this compound? A:
- Precautions :
- First Aid : Rinse skin/eyes with water for 15 minutes; seek medical attention for irritation .
Data Contradiction Analysis
Q: How to resolve discrepancies between in vitro and in vivo pharmacological data? A:
- Approach :
- Case Study : resolved CYP3A4 inhibition issues by optimizing aqueous solubility through structural modifications .
Advanced Functional Group Analysis
Q: How does the 4-methoxyphenyl group influence binding affinity? A:
- Methodology :
- Data : Methoxy groups enhance π-π stacking in aromatic pockets, as seen in analogous benzamide derivatives .
Stability Under Experimental Conditions
Q: How to assess the compound’s stability in aqueous buffers? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
